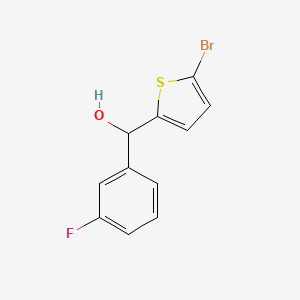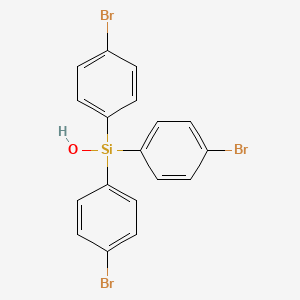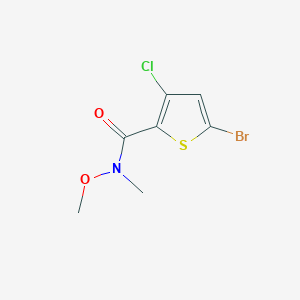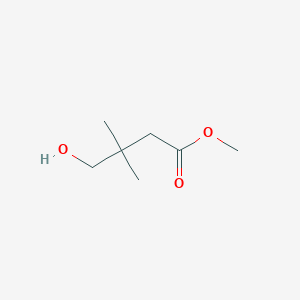
Methyl 4-hydroxy-3,3-dimethylbutanoate
描述
Methyl 4-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3,3-dimethyl-4-hydroxybutanoic acid. This compound is of interest due to its unique structural features, which include a hydroxyl group and a methyl ester functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethyl-4-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 3,3-dimethyl-4-hydroxybutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions: Methyl 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3,3-dimethyl-4-oxobutanoic acid or 3,3-dimethyl-4-oxobutanone.
Reduction: Formation of 3,3-dimethyl-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of methyl 3,3-dimethyl-4-hydroxybutanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The hydroxyl and ester functional groups play a crucial role in its reactivity and interaction with other molecules.
相似化合物的比较
- Methyl 3-hydroxy-3-methylbutanoate
- Methyl 4-hydroxybutanoate
- Ethyl 3-hydroxy-3-methylbutanoate
Comparison: Methyl 4-hydroxy-3,3-dimethylbutanoate is unique due to the presence of two methyl groups at the 3-position, which provides steric hindrance and affects its reactivity compared to similar compounds. This structural feature can influence its chemical behavior and make it a valuable intermediate in specific synthetic applications.
属性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)4-6(9)10-3/h8H,4-5H2,1-3H3 |
InChI 键 |
USFSJBKOJRCRLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)OC)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
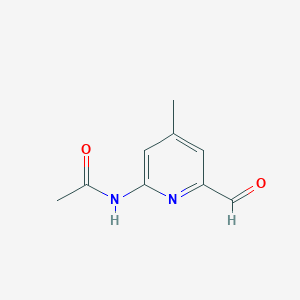
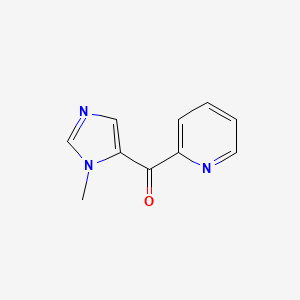
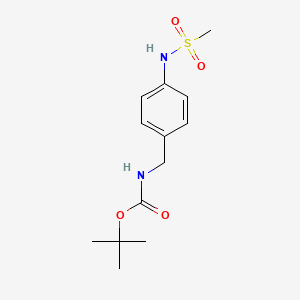
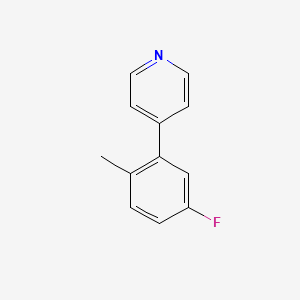
![6-[2-(4-Chlorophenyl)ethoxy]pyridin-3-amine](/img/structure/B8549049.png)

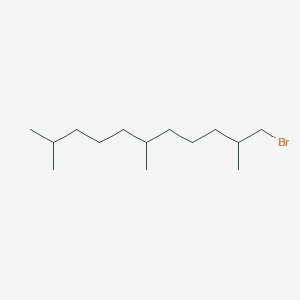
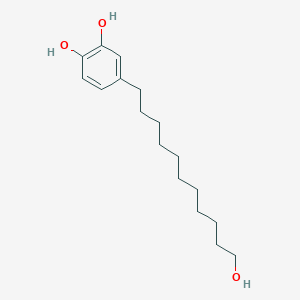
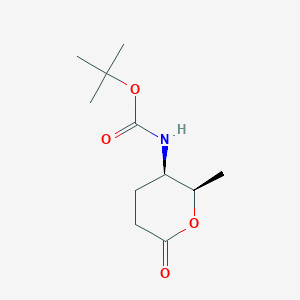
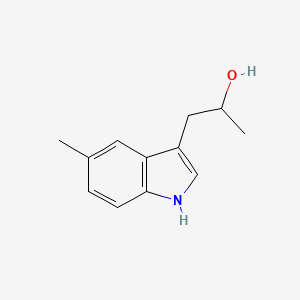
![N-(4-Hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8549082.png)
